4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylcyclohexyl)oxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-7-11(2)9-13(8-10)18-12-3-5-14(6-4-12)19(15,16)17/h3-6,10-11,13H,7-9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDZRBJNCOKOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)OC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 3,5-dimethylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group participates in:
- Acid/Base Reactions : Deprotonation at the NH group (pKa ~10) forms a resonance-stabilized anion, enabling electrophilic substitutions .
- Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide cleaves to yield benzenesulfonic acid and 3,5-dimethylcyclohexylamine .
Ether-Linked Cyclohexyl Group Transformations
The 3,5-dimethylcyclohexyl ether undergoes:
Oxidative Cleavage
| Reagent | Product | Conditions | Ref. |
|---|---|---|---|
| H₂O₂/HCOOH | 4-Sulfonamidophenol | 60°C, 6 hrs | |
| Ozone (O₃) | Ketone derivatives | -78°C, CH₂Cl₂ |
Notable Reaction :
- Oxidative cleavage of the ether bond produces phenolic intermediates, which further react in coupling or polymerization reactions .
Reductive Hydrogenation
| Catalyst | Product | Conditions | Ref. |
|---|---|---|---|
| Pd/C, H₂ | 4-Sulfonamidocyclohexane | 1 atm, RT |
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes regioselective substitutions:
| Position | Reagent | Product | Ref. |
|---|---|---|---|
| Para to sulfonamide | HNO₃/H₂SO₄ | Nitro derivative | |
| Meta to ether | Cl₂/FeCl₃ | Chlorinated analog |
N-Functionalization
The sulfonamide nitrogen reacts with:
- Alkyl Halides : Forms N-alkylated derivatives (e.g., methyl iodide → N-methylsulfonamide) .
- Acyl Chlorides : Produces N-acylsulfonamides (e.g., acetyl chloride → N-acetyl derivative) .
Biological Interaction Pathways
Though primarily a synthetic target, its sulfonamide group exhibits enzyme-binding potential:
Stability and Degradation
Scientific Research Applications
4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate (CAS RN: 5441-52-1), an organophosphorus compound with a 3,5-dimethylcyclohexyl group . While both compounds share the 3,5-dimethylcyclohexyl substituent, their core structures and functional groups differ significantly:
Key Differences:
Chemical Reactivity: The sulfonamide group in the target compound is less reactive than the phosphonothiolate group in the analog, which is prone to hydrolysis and exhibits acute toxicity .
Biological Targets: Sulfonamides typically target enzymes like carbonic anhydrase, whereas organophosphorus compounds inhibit acetylcholinesterase, leading to neurotoxicity .
Regulatory Status: The phosphonothiolate analog is classified under Schedule 1A03 (Chemical Weapons Convention), whereas sulfonamides are generally regulated as pharmaceuticals or agrochemicals.
Research Findings and Data Gaps
- Sulfonamide Derivatives: Studies on similar sulfonamides (e.g., celecoxib, acetazolamide) suggest that the 3,5-dimethylcyclohexyl group could enhance binding affinity to hydrophobic enzyme pockets.
- Organophosphorus Analogs: The phosphonothiolate analog’s high toxicity (e.g., LD₅₀ in rodents < 1 mg/kg) underscores the critical role of functional groups in defining biological activity .
Biological Activity
4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide, also known by its CAS number 957407-64-6, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrase (CA) enzymes, and presents relevant research findings and data.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a sulfonamide functional group, which is commonly associated with various pharmacological activities.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes has therapeutic implications in conditions such as glaucoma, epilepsy, and cancer. Research has indicated that sulfonamides can act as potent inhibitors of carbonic anhydrase isoforms.
Inhibition Data:
A study examining various benzenesulfonamides reported that compounds similar to this compound demonstrated medium potency against cytosolic CA isoforms I and II and low nanomolar to subnanomolar inhibition against tumor-associated isoforms IX and XII. The inhibition constants (Ki) for these isoforms ranged from 41.5 nM to 1500 nM for hCA I and from 30.1 nM to 755 nM for hCA II .
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
|---|---|---|---|---|
| AAZ | 250 | 12 | 25 | 5.7 |
| Sulfonamide A | 44.9 | 26.9 | 13.6 | 3.6 |
| Sulfonamide B | 330 | 142 | 10.4 | 2.7 |
Table: Inhibition constants for various carbonic anhydrase isoforms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents in the sulfonamide structure significantly influences its inhibitory potency. For instance, tetrafluoro-substituted sulfonamides exhibited enhanced inhibitory activity compared to their non-fluorinated counterparts due to increased acidity that favors deprotonation of the sulfamoyl group .
Clinical Implications
The inhibition of carbonic anhydrases has been explored in clinical settings for various conditions:
- Glaucoma Treatment : Inhibitors like acetazolamide are used to reduce intraocular pressure.
- Cancer Therapy : Targeting tumor-associated CA isoforms can hinder tumor growth and metastasis.
A notable case study involved the use of benzenesulfonamides in combination therapies for cancer treatment, where they were shown to enhance the efficacy of traditional chemotherapeutics by altering tumor pH and improving drug penetration .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide with high purity?
- Method : Use a two-step synthesis involving nucleophilic aromatic substitution (SNAr) followed by sulfonamide formation.
- Step 1 : React 4-hydroxybenzenesulfonamide with 3,5-dimethylcyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .
- Step 2 : Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30). Validate with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Method : Conduct a solubility screen using solvents of varying polarity (e.g., water, DMSO, ethanol, hexane) at 25°C and 37°C. Measure solubility via UV-Vis spectroscopy at λ = 260 nm (aromatic absorption band). For stability, perform accelerated degradation studies under acidic/alkaline conditions (pH 2–12) and analyze degradation products via LC-MS .
Q. What safety protocols are critical when handling this sulfonamide derivative?
- Method : Follow OSHA guidelines for sulfonamides:
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Store in airtight containers at –20°C to prevent hygroscopic degradation.
- Dispose of waste via neutralization with 10% sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Method :
- Dose-response studies : Test across a concentration gradient (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways affected at varying concentrations. Cross-reference with structural analogs to pinpoint substituent-specific effects .
- Statistical validation : Apply factorial design to isolate variables (e.g., pH, temperature) that influence bioactivity outcomes .
Q. What computational approaches are effective in predicting the compound’s reactivity and interaction with biological targets?
- Method :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, common sulfonamide targets. Validate with MD simulations (GROMACS) to assess binding stability .
Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield?
- Method :
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate factors like temperature, solvent ratio, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
- Process intensification : Test microwave-assisted synthesis to reduce reaction time. Compare with conventional heating and analyze energy efficiency via green chemistry metrics (E-factor, PMI) .
Q. What analytical strategies are recommended for detecting trace impurities in synthesized batches?
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
